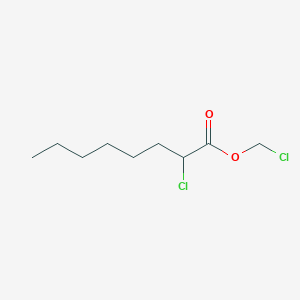
Chloromethyl 2-chlorooctanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloromethyl 2-chlorooctanoate is an organic compound with the molecular formula C9H16Cl2O2 and a molecular weight of 227.128 g/mol . . This compound is characterized by the presence of a chloromethyl group and a chlorooctanoate moiety, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Chloromethyl 2-chlorooctanoate can be synthesized through the esterification of 2-chlorooctanoic acid with chloromethyl alcohol under acidic conditions. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Chloromethyl 2-chlorooctanoate undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, alcohols, and thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes under specific conditions.
Reduction Reactions: Reduction of this compound can yield alcohols or alkanes depending on the reducing agent used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.
Major Products Formed
Nucleophilic Substitution: Products include substituted esters, amides, and ethers.
Oxidation: Products include carboxylic acids and aldehydes.
Reduction: Products include primary alcohols and alkanes.
Scientific Research Applications
Chloromethyl 2-chlorooctanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of chloromethyl 2-chlorooctanoate involves its reactivity towards nucleophiles due to the presence of the chloromethyl group. This reactivity allows it to form covalent bonds with various nucleophilic sites in target molecules, leading to the formation of new chemical entities . The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used .
Comparison with Similar Compounds
Similar Compounds
Chloromethyl 2-chlorobutanoate: Similar in structure but with a shorter carbon chain.
Chloromethyl 2-chlorodecanoate: Similar in structure but with a longer carbon chain.
Chloromethyl 2-chloropropanoate: Similar in structure but with an even shorter carbon chain.
Uniqueness
Chloromethyl 2-chlorooctanoate is unique due to its specific carbon chain length, which imparts distinct physical and chemical properties. This makes it suitable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
80418-64-0 |
|---|---|
Molecular Formula |
C9H16Cl2O2 |
Molecular Weight |
227.12 g/mol |
IUPAC Name |
chloromethyl 2-chlorooctanoate |
InChI |
InChI=1S/C9H16Cl2O2/c1-2-3-4-5-6-8(11)9(12)13-7-10/h8H,2-7H2,1H3 |
InChI Key |
KZYDWRFXCQZHHV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C(=O)OCCl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















